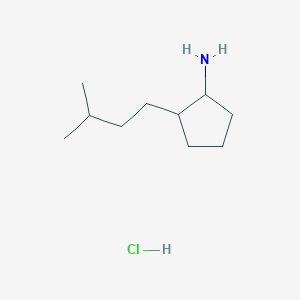![molecular formula C12H16ClNO2 B1453242 2-氯-N-[1-(2-甲氧基苯基)乙基]-N-甲基乙酰胺 CAS No. 1179271-04-5](/img/structure/B1453242.png)
2-氯-N-[1-(2-甲氧基苯基)乙基]-N-甲基乙酰胺
描述
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is an organic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a methylacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
The compound’s interaction with its targets could lead to changes in the cellular processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide .
生化分析
Biochemical Properties
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of signaling molecules such as 2-heptyl-3-hydroxy-4(1H)-quinolone, which is involved in the quorum sensing of Pseudomonas aeruginosa . The compound’s interactions with these biomolecules are primarily based on its ability to form stable complexes, which can modulate the activity of the target enzymes and proteins.
Cellular Effects
The effects of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the quorum sensing mechanism in Pseudomonas aeruginosa, thereby altering gene expression and metabolic activities . Additionally, its interaction with specific enzymes can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its role in the synthesis of signaling molecules involves the inhibition of certain enzymes, which in turn affects the production of these molecules . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activities and gene expression.
Dosage Effects in Animal Models
The effects of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity.
Metabolic Pathways
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. For example, its involvement in the synthesis of signaling molecules in Pseudomonas aeruginosa highlights its role in metabolic pathways related to quorum sensing . The compound’s interaction with these pathways can affect metabolic flux and the levels of specific metabolites.
Transport and Distribution
The transport and distribution of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its activity and function, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is crucial for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide typically involves the reaction of 2-methoxyphenyl ethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide may involve continuous flow reactors to ensure better control over reaction conditions and to increase yield. The use of automated systems for the addition of reagents and temperature control can further enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of N-[1-(2-methoxyphenyl)ethyl]-N-methylamine.
相似化合物的比较
Similar Compounds
- 2-chloro-N-methoxy-N-methylacetamide
- 2-chloro-N-(2-methoxyphenyl)acetamide
- N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide
Uniqueness
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide is unique due to the combination of its chloro, methoxyphenyl, and methylacetamide groups, which confer distinct chemical reactivity and biological activity.
属性
IUPAC Name |
2-chloro-N-[1-(2-methoxyphenyl)ethyl]-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(14(2)12(15)8-13)10-6-4-5-7-11(10)16-3/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPUQTZECOTDQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)N(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


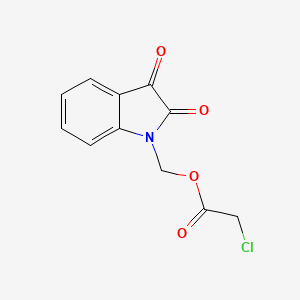

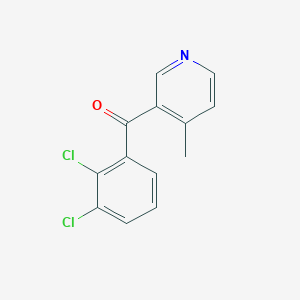
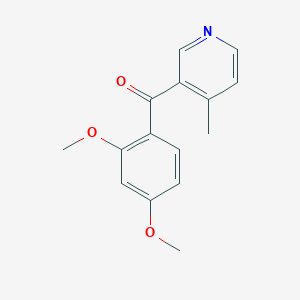
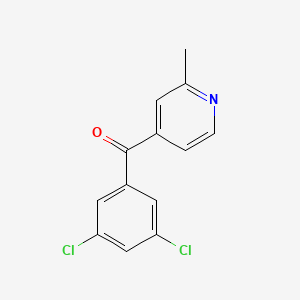

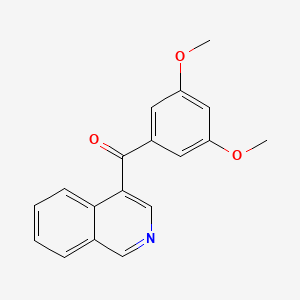
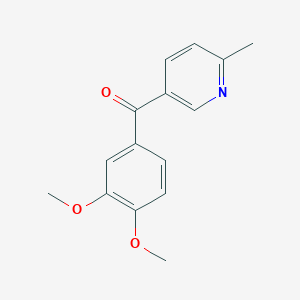
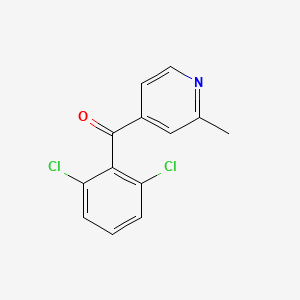
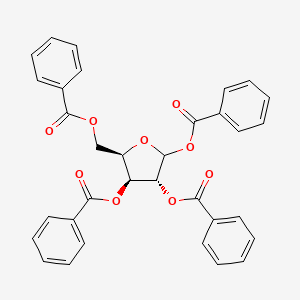
![tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B1453176.png)
